2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiazol-2-yl-ethanone
Description
Properties
IUPAC Name |
2-[cyclopropyl(2-hydroxyethyl)amino]-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-5-4-12(8-1-2-8)7-9(14)10-11-3-6-15-10/h3,6,8,13H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQTVHFMVBEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-1-thiazol-2-yl-ethanone
Reagents :
-
Thiourea
-
2-Bromoacetylthiazole (prepared via bromination of 1-thiazol-2-yl-ethanone)
Procedure :
-
Brominate 1-thiazol-2-yl-ethanone using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.
-
React the resulting 2-bromo-1-thiazol-2-yl-ethanone with thiourea in ethanol at reflux to form the thiazole ring.
Key Reaction :
Yield : ~70–85% (based on analogous Hantzsch reactions).
Introduction of the Cyclopropyl-(2-hydroxy-ethyl)-amino Side Chain
The α-bromo ketone intermediate undergoes nucleophilic substitution with a custom-synthesized amine to install the cyclopropyl-hydroxyethylamino group.
Synthesis of N-Cyclopropyl-2-hydroxyethylamine
Reagents :
-
Cyclopropylamine
-
Ethylene oxide
Procedure :
-
React cyclopropylamine with ethylene oxide in methanol at 0–5°C to yield N-cyclopropyl-2-hydroxyethylamine.
-
Purify via distillation under reduced pressure.
Key Reaction :
Nucleophilic Substitution at the α-Position
Reagents :
-
2-Bromo-1-thiazol-2-yl-ethanone
-
N-Cyclopropyl-2-hydroxyethylamine
-
Triethylamine (TEA)
Procedure :
-
Dissolve 2-bromo-1-thiazol-2-yl-ethanone in anhydrous DMF.
-
Add N-cyclopropyl-2-hydroxyethylamine and TEA (1.5 equiv) dropwise at 0°C.
-
Purify via column chromatography (EtOAc/hexane, 3:1).
Key Reaction :
Alternative Route: Reductive Amination
For substrates sensitive to bromination, reductive amination offers a milder approach.
Synthesis of 1-Thiazol-2-yl-ethanone
Reagents :
-
Thiazole-2-carboxylic acid
-
Acetyl chloride
Procedure :
-
Convert thiazole-2-carboxylic acid to its acid chloride using thionyl chloride.
Reductive Amination with N-Cyclopropyl-2-hydroxyethylamine
Reagents :
-
1-Thiazol-2-yl-ethanone
-
N-Cyclopropyl-2-hydroxyethylamine
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Sodium cyanoborohydride (NaBHCN)
Procedure :
-
Mix 1-thiazol-2-yl-ethanone and N-cyclopropyl-2-hydroxyethylamine in methanol.
-
Purify via silica gel chromatography.
Key Reaction :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Hantzsch + Substitution | High regioselectivity; scalable | Requires bromination step | 50–65% |
| Reductive Amination | Avoids halogenated intermediates | Lower yield; sensitive to conditions | 40–55% |
Challenges and Optimization Strategies
-
Cyclopropyl Stability : The cyclopropyl group is prone to ring-opening under acidic or high-temperature conditions. Reactions should be conducted at neutral pH and moderate temperatures.
-
Hydroxyethyl Solubility : Polar solvents (e.g., DMF, DMSO) enhance the solubility of N-cyclopropyl-2-hydroxyethylamine during substitution.
-
Purification : Silica gel chromatography with EtOAc/hexane (3:1) effectively separates the target compound from byproducts .
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiazol-2-yl-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving the thiazole ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiazol-2-yl-ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiazol-2-yl-ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The cyclopropyl group and thiazole ring are critical for its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations:
- Thiazole vs. Thiophene : The nitrogen atom in the thiazole ring (target compound) enables hydrogen bonding, unlike the sulfur-only thiophene analog. This difference may enhance solubility and target binding in biological systems .
- Substituent Effects: The cyclopropylamino-hydroxyethyl group in the target compound contrasts with the phenyl group in 2-Phenyl-1-thiazol-2-yl-ethanone. The former introduces polarity and strain, while the latter adds hydrophobicity, affecting logP values and membrane permeability .
Table 2: Comparative Properties (Predicted)
Biological Activity
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiazol-2-yl-ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities, combined with a cyclopropyl group and a hydroxyethyl amino moiety. This configuration contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃N₂OS |
| Molecular Weight | 185.28 g/mol |
| CAS Number | 1353952-12-1 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying active sites, thereby preventing substrate access. This mechanism is critical in the modulation of metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that are crucial for cellular responses.
- Cytotoxic Activity : Studies have indicated that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Anticancer Properties
Research has shown that thiazole derivatives, including this compound, possess significant anticancer activity. A study indicated that compounds with similar structures displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic potential.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | <10 |
| Analog 1 | U251 (human glioblastoma) | 5 |
| Analog 2 | WM793 (human melanoma) | 15 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Candida albicans | 15 |
Structure-Activity Relationship (SAR)
The thiazole moiety plays a crucial role in the biological activity of the compound. Variations in substituents on the thiazole ring significantly influence potency and selectivity:
- Substituent Positioning : The presence of electron-donating groups at certain positions enhances cytotoxicity.
- Ring Modifications : Modifications to the cyclopropyl group can alter binding affinity to target enzymes or receptors.
Case Studies
Several studies have focused on the biological implications of compounds similar to this compound:
- Study on Antitumor Activity : A recent publication demonstrated that structurally related thiazoles exhibited significant cytotoxicity against multiple cancer cell lines, with SAR analysis revealing key interactions with target proteins.
- Antibacterial Efficacy Investigation : Another study assessed the antibacterial activity of thiazole derivatives, finding that specific modifications led to enhanced efficacy against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for synthesizing 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiazol-2-yl-ethanone with high purity?
- Methodological Answer : A one-pot synthesis approach using equimolar ratios of arylamine, alkylisothiocyanate, and cyclopropane-containing bromo-ketone derivatives in ethanol, catalyzed by polyvinyl pyridine, is effective. Reaction progress should be monitored via TLC, followed by recrystallization in EtOH/H₂O (1:1 v/v) for purification . Optimizing reaction time (e.g., 4–12 hours) and stoichiometry can improve yield (typically 70–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify protons on the cyclopropyl, hydroxyethyl, and thiazole moieties (e.g., δ 4.81 ppm for CH₂ in thiazole derivatives) .
- Mass Spectrometry (MS) : Confirm molecular weight via EI-MS (e.g., m/z 252 [M+1] for related thiazole analogs) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using monoclinic P2₁/c space group parameters (e.g., a = 6.0686 Å, β = 91.559°) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the thiazole ring and steric hindrance from the cyclopropyl group. For example, analyze Mulliken charges on the carbonyl carbon to predict susceptibility to nucleophilic attack . Validate predictions with kinetic studies under varying pH and solvent conditions.
Q. What experimental design strategies address stability challenges during prolonged reaction or storage?
- Methodological Answer :
- Temperature Control : Continuous cooling (4°C) minimizes thermal degradation of organic moieties, as observed in wastewater matrix studies .
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of the hydroxyethyl group.
- Degradation Monitoring : Employ HPLC-MS to track byproducts over time and adjust storage conditions (e.g., desiccants for hygroscopic samples) .
Q. How do structural modifications (e.g., substituents on the thiazole ring) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the hydroxyethyl group with methyl or fluorophenyl groups (see analogs in ) and assess antimicrobial activity via agar dilution assays.
- Mechanistic Insights : Compare hydrogen-bonding patterns (e.g., O–H···N interactions in crystal structures) to correlate with enzyme inhibition .
Q. How to resolve contradictions in reported reaction yields for similar thiazole derivatives?
- Methodological Answer :
- Variable Screening : Systematically test catalysts (e.g., polyvinyl pyridine vs. triethylamine), solvents (polar vs. non-polar), and reaction times .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature) and optimize reproducibility .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing variability in spectroscopic data across batches?
- Methodological Answer : Use Principal Component Analysis (PCA) to cluster NMR or IR spectra, identifying outliers due to impurities. Pair with ANOVA to assess batch-to-batch variability .
Q. How to validate the compound’s degradation pathways under oxidative conditions?
- Methodological Answer : Expose the compound to H₂O₂/UV light and analyze degradation products via LC-QTOF-MS. Compare fragmentation patterns with in silico predictions (e.g., EPI Suite) to confirm pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
